![molecular formula C7H12BrNO2 B1341488 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide CAS No. 90271-69-5](/img/structure/B1341488.png)
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide
Overview
Description
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is an organic compound with the molecular formula C7H12BrNO2 It is a brominated acetamide derivative that features a tetrahydrofuran ring
Mechanism of Action
Target of Action
The primary target of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and virulence.
Mode of Action
This compound acts as an active inhibitor of its targets . By binding to these receptors, it disrupts their normal function, thereby inhibiting the quorum sensing communication among bacteria and reducing their virulence .
Biochemical Pathways
Given its targets, it likely impacts thequorum sensing pathways in bacteria, which are responsible for coordinating group behaviors such as biofilm formation and virulence .
Result of Action
The molecular and cellular effects of this compound’s action would be the disruption of bacterial communication and a reduction in virulence . This could potentially make bacterial infections less severe and easier to treat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide typically involves the bromination of N-(tetrahydro-2-furanylmethyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of N-(tetrahydro-2-furanylmethyl)acetamide derivatives with different functional groups.
Reduction Reactions: Formation of N-(tetrahydro-2-furanylmethyl)ethylamine.
Oxidation Reactions: Formation of tetrahydrofuran-2-carboxylic acid derivatives.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis:
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide serves as a versatile building block in organic synthesis. Its unique bromination pattern allows for various substitution reactions, enabling the formation of complex molecules.
Reaction Type | Description | Major Products Formed |
---|---|---|
Substitution Reactions | Bromine can be replaced by nucleophiles like amines | N-(tetrahydro-2-furanylmethyl)acetamide derivatives |
Reduction Reactions | Reduction yields amine derivatives | N-(tetrahydro-2-furanylmethyl)ethylamine |
Oxidation Reactions | Oxidation can form lactones | Tetrahydrofuran-2-carboxylic acid derivatives |
Biology
Biochemical Probes:
The compound is being investigated as a biochemical probe to study enzyme mechanisms and protein interactions. Its interaction with LuxR-type receptors in Acinetobacter baumannii and quorum-sensing repressors in Pseudomonas aeruginosa suggests its potential in disrupting bacterial communication and virulence.
Case Study:
In a study exploring quorum-sensing pathways, this compound was found to inhibit biofilm formation in Pseudomonas aeruginosa, demonstrating its utility as an antimicrobial agent .
Medicine
Pharmaceutical Intermediate:
This compound is explored as a pharmaceutical intermediate for synthesizing bioactive compounds. Its unique structure may enhance the efficacy of drug formulations targeting specific diseases.
Application Area | Potential Uses |
---|---|
Antimicrobial Agents | Development of new antibiotics |
Anti-biofilm Agents | Inhibitors for chronic infections |
Drug Delivery Systems | Modifying drug release profiles |
Industry
Specialty Chemicals:
In industrial applications, this compound is utilized in developing specialty chemicals and materials. Its reactivity makes it suitable for producing polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(tetrahydro-2-furanylmethyl)benzamide
- 2-Bromo-N-(tetrahydro-2-furanylmethyl)propionamide
- 2-Bromo-N-(tetrahydro-2-furanylmethyl)butyramide
Uniqueness
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to its specific bromination pattern and the presence of the tetrahydrofuran ring. This combination of structural features imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
Biological Activity
2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. Its structure, characterized by a bromine atom and a tetrahydrofuran moiety, suggests unique reactivity and interaction capabilities with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target pathways, and potential applications.
The primary mechanism of action for this compound involves its role as an active inhibitor of specific bacterial receptors. Notably, it targets the LuxR-type receptor in Acinetobacter baumannii (AbaR) and the quorum-sensing repressor in Pseudomonas aeruginosa (QscR) . This inhibition disrupts quorum sensing pathways, which are crucial for bacterial communication and virulence.
Biochemical Pathways
- Quorum Sensing : The compound interferes with the signaling mechanisms that bacteria use to coordinate group behaviors such as biofilm formation and virulence factor production.
- Enzyme Inhibition : Studies indicate that this compound exhibits moderate to high inhibition of certain enzymes, suggesting its potential as a lead compound for developing new biochemical tools .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study Focus | Findings |
---|---|
Enzyme Interaction | Demonstrated moderate to high inhibition of specific enzymes; potential as a biochemical probe . |
Bacterial Communication | Disruption of quorum sensing pathways in pathogenic bacteria, reducing virulence . |
Neurotransmitter Synthesis | Preliminary studies suggest influence on neurotransmitter synthesis, indicating potential neuroprotective effects . |
Catalytic Applications | Used as a precursor in developing catalysts for organic reactions; improves reaction efficiency . |
Case Studies
Several studies have explored the biological implications of this compound:
- Inhibition of Bacterial Biofilms : Research demonstrated that the compound significantly reduced biofilm formation in Pseudomonas aeruginosa, highlighting its potential use in combating antibiotic resistance .
- Neuroprotective Properties : Initial investigations into the compound's effect on neuronal cells suggested a role in enhancing neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .
- Analytical Chemistry Applications : The compound has been employed as a standard reference material for calibration in analytical techniques, showcasing its utility beyond biological applications .
Properties
IUPAC Name |
2-bromo-N-(oxolan-2-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOUFILNKUDPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589555 | |
Record name | 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90271-69-5 | |
Record name | 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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